(1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
Description
(1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole derivative with a 4-fluorophenyl group at position 1, a p-tolyl (4-methylphenyl) group at position 3, and a hydroxymethyl (-CH2OH) substituent at position 4 of the pyrazole ring. The fluorine atom on the phenyl ring enhances metabolic stability and influences electronic properties, while the p-tolyl group contributes to lipophilicity. The hydroxymethyl group may improve solubility and enable hydrogen bonding, critical for interactions with biological targets .
Properties
IUPAC Name |
[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-10,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAZCJTZYGCNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:
Ketone Reduction: The intermediate 4-substituted-2-hydroxymethyl-4’-fluorobenzophenone undergoes a ketone reduction to form 4-substituted-2-hydroxymethylphenyl-1-(4-fluorophenyl)methanol.
Cyclisation Reaction: Finally, a cyclisation reaction is carried out to form the desired (1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl and tolyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
Halogen Substitution
- (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol (CAS 618383-27-0): Replacing the 4-fluorophenyl group with a 3-chloro-4-fluorophenyl moiety introduces steric and electronic changes. Chlorine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine. This analog’s activity in biological assays could differ due to altered binding affinity .
Aryl Group Modifications
- (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol: The p-tolyl group is retained at position 1, but position 3 features a 4-(methylthio)phenyl group. The sulfur atom increases electron richness and may influence redox properties. This compound’s higher lipophilicity (logP) compared to the target molecule could affect membrane permeability .
- (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 499770-87-5): Simplification of substituents (methyl at position 1, phenyl at position 3) reduces steric hindrance. The absence of fluorine and p-tolyl groups likely diminishes target specificity but may improve synthetic accessibility .
Functional Group Modifications
Hydroxymethyl vs. Carboxylic Acid
- 3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid: Replacing the hydroxymethyl with a propanoic acid chain introduces ionizability at physiological pH, enhancing water solubility. This modification is relevant for designing prodrugs or improving pharmacokinetics .
Heterocycle Fusion
- Such hybrids are often explored for anti-inflammatory applications .
Physicochemical and Pharmacological Properties
Key Physicochemical Parameters
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 282.31 | ~3.2 | 1 (OH) | 3 (N, O) |
| (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | 188.23 | ~2.1 | 1 (OH) | 2 (N, O) |
| 3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid | 324.33 | ~2.8 | 2 (COOH, OH) | 5 (N, O) |
- The target compound’s higher molecular weight and logP compared to simpler analogs suggest balanced lipophilicity for membrane penetration while retaining moderate solubility .
Biological Activity
(1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, a compound with the molecular formula C17H15FN2O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antioxidant activities.
The compound's structure features a pyrazole ring substituted with a fluorophenyl and a p-tolyl group, which contributes to its biological activity. The presence of the fluorine atom may enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Biological Activity Overview
Research indicates that (1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol exhibits several biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have been reported to possess significant anti-inflammatory effects. In studies, compounds related to (1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol showed promising results in reducing inflammation markers in animal models .
- Antioxidant Activity : The compound has demonstrated radical scavenging abilities, particularly against DPPH and hydroxyl radicals. This activity is attributed to the electron-donating nature of substituents on the pyrazole ring, which stabilizes radical forms and enhances the compound's ability to neutralize free radicals .
- Analgesic Properties : Some pyrazole derivatives have been evaluated for pain relief effects. The analgesic activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways .
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of various pyrazolone derivatives, including (1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. The results indicated a significant reduction in paw edema in rats treated with these compounds compared to control groups. The mechanism was hypothesized to involve inhibition of pro-inflammatory cytokines and COX enzymes .
Study 2: Antioxidant Evaluation
In another study focusing on antioxidant properties, (1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol was tested alongside other derivatives. The compound exhibited high radical scavenging activity with an IC50 value comparable to established antioxidants. The study concluded that the extended π-conjugation system facilitated electron delocalization, enhancing antioxidant efficiency .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship
| Compound Structure | Activity Type | Remarks |
|---|---|---|
| (1-(4-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol | Anti-inflammatory | Effective in reducing edema |
| Pyrazolone derivatives | Antioxidant | Enhanced electron delocalization |
| Various pyrazoles | Analgesic | COX inhibition noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
